molecular formula C22H26FN5O B2383294 N-(4-fluorobenzyl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide CAS No. 1172856-94-8

N-(4-fluorobenzyl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide

Cat. No. B2383294
M. Wt: 395.482
InChI Key: AFQPPPYFHJCDLZ-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Antimicrobial Activity

The synthesis and evaluation of various derivatives have shown promising antimicrobial activities. For instance, compounds have demonstrated good activity against Methicillin-resistant Staphylococcus aureus (MRSA), a resistant Gram-positive bacteria, and have shown a range of activities against selected bacterial and fungal microbial strains. These findings suggest the potential for these compounds to be developed into new antimicrobial agents to combat resistant strains of bacteria and fungi (Anuse et al., 2019).

Antiviral Activity

Research into benzyl-substituted imidazo and triazine derivatives has uncovered inhibitory effects on the replication of ortho- and paramyxoviruses, indicating potential antiviral applications. These studies have highlighted compounds that are specifically inhibitory to certain viruses at concentrations significantly lower than cytotoxic concentrations, pointing towards their therapeutic potential in viral infections (Golankiewicz et al., 1995).

Anthelmintic Activity

Novel synthesized compounds with the triazole moiety clubbed with the benzimidazole ring have been screened for anthelmintic activity against Pheretima posthumous, showing good efficacy compared to standard drugs such as Albendazole and Piperazine. This suggests their potential use in treating helminthic infections (Kumar & Sahoo, 2014).

Anticancer Activity

Studies on N-phenyl-2-(2-((4-phenyl piperazin-1-yl) methyl)-1H-benzo[d] imidazol-1-yl) acetamides have shown significant in vitro anticancer activity against human cancer cell lines, including human cervical and breast carcinomas. Compounds have displayed potency in reducing cell viability, suggesting their potential as anticancer agents (Boddu et al., 2018).

Antihistaminic Activity

The synthesis and biological evaluation of benzimidazole derivatives for antihistaminic activity highlight their potential in treating allergic diseases. These derivatives have been identified as potent antihistaminics with low toxicity, indicating their suitability for further development into therapeutic agents for allergic conditions (Gadhave et al., 2012).

Enzyme Inhibition

Derivatives have been identified as potent inhibitors of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT)-1, exhibiting selectivity over ACAT-2. These findings underline the therapeutic potential of these compounds in treating diseases involving ACAT-1 overexpression, suggesting a new pathway for the development of treatments for conditions such as atherosclerosis (Shibuya et al., 2018).

Safety And Hazards

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Future Directions

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Please note that the availability of this information can vary depending on how much research has been done on the compound. For a newly synthesized or less-studied compound, some of this information may not be available. Always consult a professional chemist or trusted source for information on specific compounds.


properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[4-[(1-methylbenzimidazol-2-yl)methyl]piperazin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN5O/c1-26-20-5-3-2-4-19(20)25-21(26)15-27-10-12-28(13-11-27)16-22(29)24-14-17-6-8-18(23)9-7-17/h2-9H,10-16H2,1H3,(H,24,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFQPPPYFHJCDLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1CN3CCN(CC3)CC(=O)NCC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorobenzyl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide

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